molecular formula C4H5N3O B2646414 1-(1H-1,2,3-Triazol-4-yl)ethanone CAS No. 6595-45-5

1-(1H-1,2,3-Triazol-4-yl)ethanone

Cat. No. B2646414
CAS RN: 6595-45-5
M. Wt: 111.104
InChI Key: MEGPCWYKTKUKEG-UHFFFAOYSA-N
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Description

“1-(1H-1,2,3-Triazol-4-yl)ethanone” is a chemical compound with the molecular formula C4H5N3O . It is a derivative of the 1,2,3-triazole family, which plays a vital role in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of 1-(1H-1,2,3-Triazol-4-yl)ethanone and its analogs often involves “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in an aqueous medium . For instance, the synthesis of a triazole compound was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .


Molecular Structure Analysis

The molecular structure of 1-(1H-1,2,3-Triazol-4-yl)ethanone consists of a triazole ring attached to an ethanone group . The triazole ring is essentially planar, and the presence of polar groups at the 1H-1,2,3-triazole substituted phenyl ring contributes to the overall activity of these compounds .


Chemical Reactions Analysis

1-(1H-1,2,3-Triazol-4-yl)ethanone and its derivatives have shown to undergo various chemical reactions. For instance, they can undergo Suzuki–Miyaura cross-coupling reactions with different arylboronic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(1H-1,2,3-Triazol-4-yl)ethanone include a boiling point of 288.1±13.0 °C (Predicted), a density of 1.295±0.06 g/cm3 (Predicted), and a pKa of 6.71±0.70 (Predicted) .

Scientific Research Applications

Synthesis and Characterization

  • The compound 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone was synthesized using a click chemistry approach, characterized by various spectroscopic methods, and analyzed for thermal stability (Govindhan et al., 2017).

Antimicrobial Activity

  • Novel compounds including 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones synthesized from 1-(1H-1,2,3-Triazol-4-yl)ethanone precursors showed significant antimicrobial activity (Nagamani et al., 2018).

Drug Discovery and Synthesis Methods

  • Fully substituted (1H-1,2,3-triazol-4-yl)acetic acids, derived from (1H-1,2,3-triazol-4-yl)ethanones, were synthesized using practical methods like the Arndt–Eistert reaction, showing potential as building blocks in drug discovery (Pokhodylo et al., 2021).

Corrosion Inhibition

  • A study on 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments, with a high inhibition efficiency, confirmed by experimental and theoretical (DFT) methods (Jawad et al., 2020).

Antifungal and Plant Growth Regulatory Activities

  • Compounds synthesized by condensing 1-(pyridine-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone with aryl aldehydes showed notable antifungal and plant growth regulatory activities (Liu et al., 2007).

Synthesis of Novel Compounds for Potential Applications

  • New 1,2,3-triazole-pyrazole hybrids, synthesized via 1,3-dipolar cycloaddition, displayed significant antibacterial and antifungal activity, indicating potential for diverse applications in antimicrobial treatments (Pervaram et al., 2017).

Mechanism of Action

The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . Furthermore, via molecular docking, it was deduced that the compounds exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .

Future Directions

The 1,2,3-triazole family, to which 1-(1H-1,2,3-Triazol-4-yl)ethanone belongs, has broad applications in biomedicinal, biochemical, and material sciences . Future research could focus on exploring these applications further, as well as developing more efficient synthesis methods for these compounds.

properties

IUPAC Name

1-(2H-triazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c1-3(8)4-2-5-7-6-4/h2H,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGPCWYKTKUKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-1,2,3-Triazol-4-yl)ethanone

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